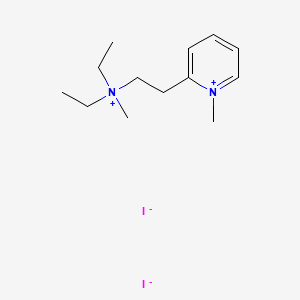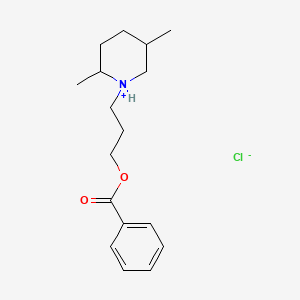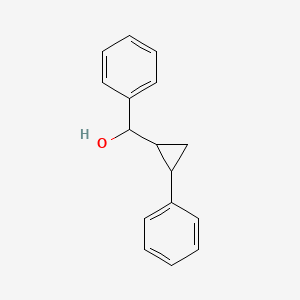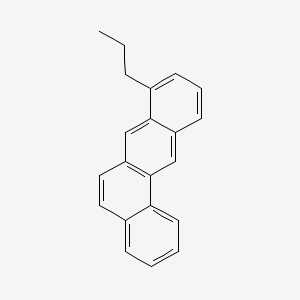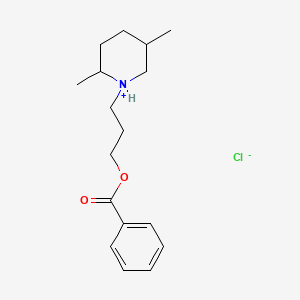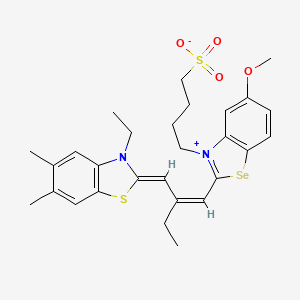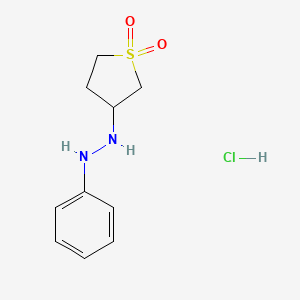
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride is a chemical compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.756 g/mol. This compound is known for its unique structure, which includes an aniline group and a dioxothiolan ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of anilino-(1,1-dioxothiolan-3-yl)azanium chloride involves several steps. One common method includes the reaction of aniline with 1,1-dioxothiolane under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Analyse Chemischer Reaktionen
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions used.
Wissenschaftliche Forschungsanwendungen
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to understand enzyme interactions and protein functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of anilino-(1,1-dioxothiolan-3-yl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Anilino-(1,1-dioxothiolan-3-yl)azanium chloride can be compared with other similar compounds, such as:
Aniline derivatives: Compounds with similar aniline groups but different substituents.
Dioxothiolan derivatives: Compounds with the dioxothiolan ring but different functional groups attached.
The uniqueness of this compound lies in its specific combination of aniline and dioxothiolan, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
884-50-4 |
|---|---|
Molekularformel |
C10H15ClN2O2S |
Molekulargewicht |
262.76 g/mol |
IUPAC-Name |
1-(1,1-dioxothiolan-3-yl)-2-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c13-15(14)7-6-10(8-15)12-11-9-4-2-1-3-5-9;/h1-5,10-12H,6-8H2;1H |
InChI-Schlüssel |
QKYCDCVONGTBME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NNC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



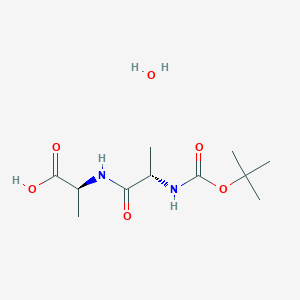

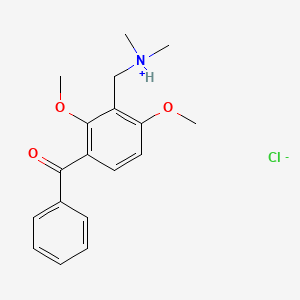

![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
